

Application Notes and Protocols for 1-NM-PP1

Stock Solution Preparation

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Compound of Interest

Compound Name: 1-NM-PP1

Cat. No.: B1663979

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a **1-NM-PP1** stock solution for use in various experimental settings. **1-NM-PP1** is a cell-permeable pyrazolopyrimidine derivative that acts as a potent and selective inhibitor of engineered kinases containing a modification in their ATP-binding pocket, as well as certain wild-type kinases, primarily within the Src family.

Compound Information

Property	Value	Reference
Synonyms	PP1 Analog II	[1][2]
Molecular Formula	C ₂₀ H ₂₁ N ₅	
Molecular Weight	331.41 g/mol	[1][3]
Appearance	Crystalline solid	[2]
Purity	>98%	

Solubility and Storage

Proper dissolution and storage are critical to maintain the stability and activity of **1-NM-PP1**.

Solvent	Maximum Concentration	Storage of Stock Solution	Reference
DMSO	Up to 75 mM (24.86 mg/mL)	Short-term (1 month): -20°C Long-term (up to 2 years): -80°C. Aliquot to avoid repeated freeze-thaw cycles.	[1][4]
Ethanol	≥ 9.22 mg/mL (with warming)	Not recommended for long-term storage.	[3]
Water	Insoluble	-	[1]

Note: The product is sensitive to air and light. Impurities can form due to air oxidation or microbial metabolism. It is recommended to handle the compound and its solutions accordingly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM 1-NM-PP1 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays and kinase inhibition studies.

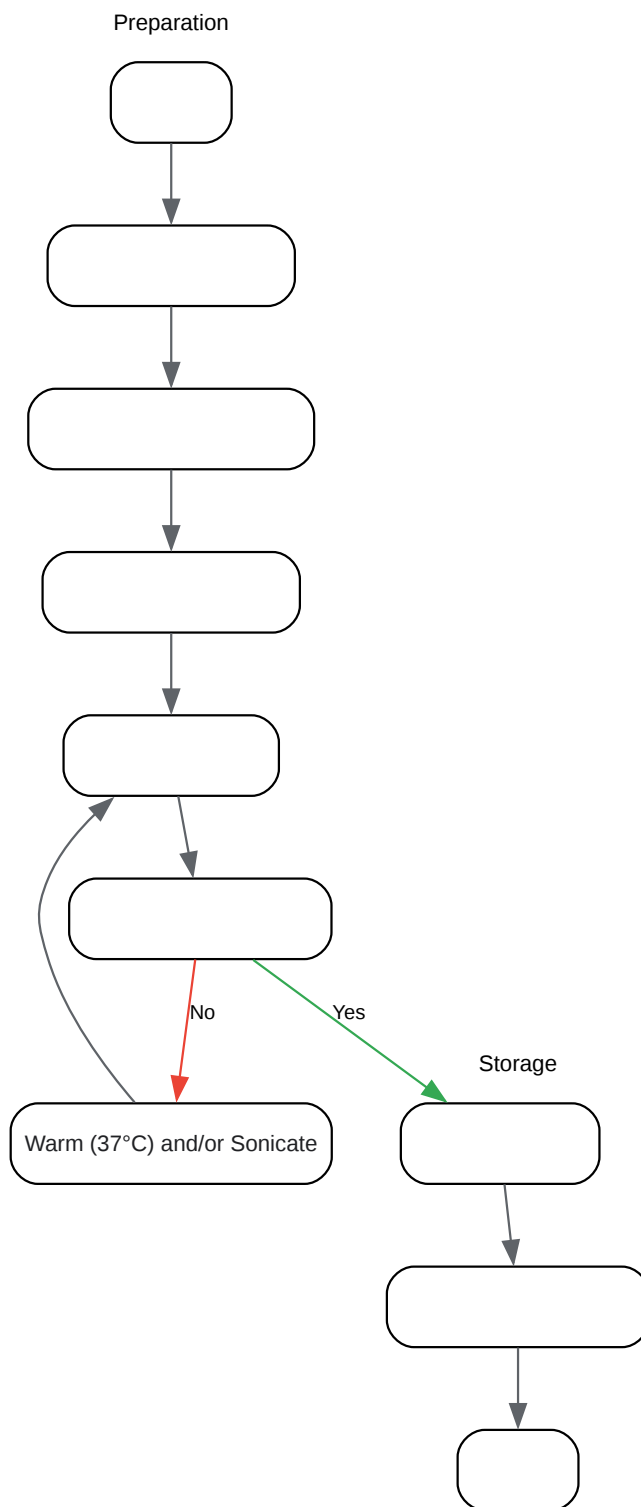
Materials:

- **1-NM-PP1** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber vials
- Calibrated micropipettes
- Vortex mixer
- Optional: Water bath or heat block set to 37°C, ultrasonic bath

Procedure:

- **Equilibrate:** Allow the vial of **1-NM-PP1** powder to reach room temperature before opening to prevent condensation.
- **Weigh:** Accurately weigh the desired amount of **1-NM-PP1** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.314 mg of **1-NM-PP1** (Molecular Weight = 331.41 g/mol).
- **Dissolve:** Add the appropriate volume of anhydrous DMSO to the weighed powder. To continue the example, add 1 mL of DMSO to the 3.314 mg of **1-NM-PP1**.
- **Mix:** Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
- **Aid Dissolution (if necessary):** If the compound does not readily dissolve, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period[3].
- **Aliquot:** Dispense the stock solution into smaller, single-use aliquots in light-protected microcentrifuge tubes or amber vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
- **Store:** Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years)[1][4].

Workflow for 1-NM-PP1 Stock Solution Preparation

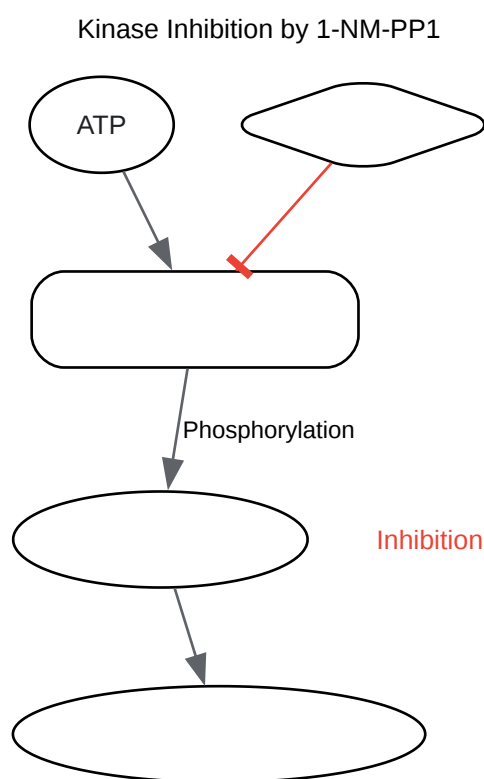
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Caption: Workflow for preparing a **1-NM-PP1** stock solution.

Mechanism of Action and Target Kinases

1-NM-PP1 is a selective inhibitor of protein kinases that have been genetically modified to possess a larger ATP-binding pocket, often referred to as analog-sensitive (as) kinases. This is typically achieved by mutating a bulky "gatekeeper" residue to a smaller amino acid like glycine or alanine. **1-NM-PP1** can also inhibit some wild-type kinases at higher concentrations.

The primary mechanism of action is competitive inhibition at the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates.



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Caption: Inhibition of an analog-sensitive kinase by **1-NM-PP1**.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀

values of **1-NM-PP1** against various wild-type and analog-sensitive kinases.

Kinase Target	IC ₅₀ Value	Reference
Analog-Sensitive (as) Kinases		
v-Src-as1	4.3 nM	[1][3]
c-Fyn-as1	3.2 nM	[1][3]
CDK2-as1	5.0 nM	[1]
CAMKII-as1	8.0 nM	[1]
c-Abl-as2	120 nM	[1]
TrkB-F616A	~3 nM	[5]
TrkA-F592A	~3 nM	[5]
Cdk7as/as	~50 nM	[4][6]
Wild-Type Kinases		
v-Src	1 µM	
c-Fyn	0.6 µM	
c-Abl	0.6 µM	
CDK2	18 µM	
CaMK II	22 µM	

Application in Cell Culture

When using **1-NM-PP1** in cell culture experiments, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity[6]. A negative control with the same final concentration of DMSO should always be included. The optimal working concentration of **1-NM-PP1** will vary depending on the specific cell line and the engineered kinase being targeted. In studies with HCT116 cells expressing Cdk7as/as, an IC₅₀ of ~100 nM was observed for cell viability after 96 hours of exposure, while wild-type cells were resistant to 10 µM **1-NM-PP1**[4][6].

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